Journal Name:Irish Journal of Agricultural and Food Research
Journal ISSN:0791-6833
IF:1.125
Journal Website:https://www.jstor.org/journal/irisjagrifoodres
Year of Origin:0
Publisher:Teagasc
Number of Articles Per Year:9
Publishing Cycle:Semiannual
OA or Not:Yes
The Future is Now for Precision Genomic Addiction Medicine as a Frontline Modality for Inducing “Dopamine Homeostasis” in Reward Deficiency Syndrome (RDS)
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-04-27 , DOI: 10.2174/1389201024666230427111117
Introduction: In this genomic era of addiction medicine, ideal treatment planning begins with genetic screening to determine neurogenetic antecedents of the Reward Deficiency Syndrome (RDS) phenotype. Patients suffering from endotype addictions, both substance and behavioral, and other mental health/comorbid disorders that share the neurobiological commonality of dopamine dysfunction, are ideal candidates for RDS solutions that facilitate dopamine homeostasis, addressing the cause, rather than symptoms. Objective: Our goal is to promote the interplay of molecular biology and recovery as well as provide evidence linked to RDS and its scientific basis to primary care physicians and others. Methods: This was an observational case study with a retrospective chart review in which an RDS treatment plan that utilized Genetic Addiction Risk Severity (GARS) analysis to evaluate neurogenetic challenges was used in order to develop appropriate short- and long-term pharmaceutical and nutraceutical interventions. Results: A Substance Use Disorder (SUD) treatment-resistant patient was successfully treated utilizing the GARS test and RDS science. Conclusion: The RDS Solution Focused Brief Therapy (RDS-SFBT) and the RDS Severity of Symptoms Scale (SOS) may provide clinicians with a useful tool for establishing neurological balance and helping patients to achieve self-efficacy, self-actualization, and prosperity.
Detail
Isopeptide Bond Bundling Superhelix for Designing Antivirals against Enveloped Viruses with Class I Fusion Proteins: A Review
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-04-18 , DOI: 10.2174/1389201024666230330083640
Viral infection has become one of the worst human lethal diseases. In recent years, major gains have been made in the research of peptide-based antiviral agents on account of the mechanism of viral membrane fusion, among which the peptide Enfuvirtide has been listed for the treatment of AIDS. This paper reviewed a new way to design peptide-based antiviral agents by
Detail
Linking Phenotypes and Genotypes with Matrix Factorizations
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-03-15 , DOI: 10.2174/1389201024666230207153738
Aims: We linked phenotypes and genotypes by PheGe-Net, a unified operation frame. Background: Genotype refers to the general name of all gene combinations of an individual. It reflects the genetic composition of organisms. Phenotype refers to the macroscopic characteristics of an organism that can be observed. Objective: Identifying the phenotype-genotype association assists in the explanation of the pathogenesis and the progress of genomic medicine. Methods: PheGe-Net exploited the similarity net of phenotypes and genotypes and recognized phenotype-genotype relationships to discover their hidden interactions. Results: By conducting experiments with a real-world dataset, the validity of our PheGe-Net is verified. Our method outperformed the second-best one by around 3% on Accuracy and NMI when clustering the phenotype/genotype; it also successfully detected phenotype-genotype associations, for example, the association for obesity (OMIM ID: 601665) was analyzed, and among the top ten scored genes, two known ones were assigned with scores more than 0.75, and other eight predicted ones are also explainable. Conclusion: PheGe-Net is not only able to discover latent phenotype or genotype clusters but also can uncover the hidden relationships among them, as long as there are known similarity networks of phenotype, genotype, and acknowledged pheno-genotype relationships.
Detail
TiO2 Nanoparticles in Cancer Therapy as Nanocarriers in Paclitaxel’s Delivery and Nanosensitizers in Phototherapies and/or Sonodynamic Therapy
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-05-19 , DOI: 10.2174/1389201024666230518124829
: Nanomaterials have been offering improvements in different areas due to their unique characteristics, but cytotoxicity associated with their use is still a topic that concerns researchers. Causing cell death, at first glance, may seem to be a problem and the studies regarding signaling pathways involved in this toxicity are still in their infancy. However, there are scenarios in which this feature is desirable, such as in cancer treatment. Anti-cancer therapies aim to eliminate the cells of malignant tumors as selectively as possible. From this perspective, titanium dioxide (TiO2) nanoparticles (NPs) deserve to be highlighted as important and efficient tools. Besides being able to induce cell death, these NPs can also be used to deliver anti-cancer therapeutics. These drugs can originate from natural sources, such as paclitaxel (an antitumoral molecule derived from a vegetal source). The present review aims to explore the recent knowledge of TiO2 NPs as nanocarriers (promoting the nanodelivery of paclitaxel) and as nanosensitizers to be used in phototherapies and/or sonodynamic therapy aiming to treat cancer. Signaling pathways triggered by this nanomaterial inside cells leading to apoptosis (a desirable fate when targeting tumor cells) and challenges related to the clinical translation of these NPs will also receive attention in the future.
Detail
Recent Insight into UV-induced Oxidative Stress and Role of Herbal Bioactives in the Management of Skin Aging
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-04-27 , DOI: 10.2174/1389201024666230427110815
: Skin is a defensive barrier that protects the body against sun rays and other harmful environmental elements. Sun rays contain ultraviolet rays, UVA (320-400 nm) and UVB (280-320 nm), which are highly harmful to the skin, leading to photoaging. Nowadays, sunscreen products are being utilized to protect the skin against photodamage. Conventional sunscreens are useful but cannot provide skin protection against UV rays for a longer period of time. Therefore, they need to be applied frequently. Aromatic compounds (ACs)-based sunscreens may filter out the UV rays but give rise to several side effects, like premature aging, stress, atopic dermatitis, keratinocytes (KCs) damage, genetic interruption, and malignant melanoma due to deposition of their toxic metabolites on the skin. The concept of natural medicines has become popular worldwide because of their safety and efficacy. Natural medicines have been proven to possess a wide array of biological properties, including antioxidant, antityrosinase, antielastase, antiwrinkle, antiaging, anti-inflammatory, anticancer, etc., against sun rays-mediated skin damage. The present review article is focused on UV-induced oxidative stress, and pathological and molecular targets with updates on herbal bioactives for the management of skin aging.
Detail
The Preliminary Study on Preparation Technology of PolyHb-SOD-CATCA - The Effects of Different Extractants
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-05-03 , DOI: 10.2174/1389201024666230331083354
Introduction: During the preparation of polyHb-SOD-CAT-CA, the lysate was extracted by toluene. However, due to its serious toxicity and potential application in the production of dangerous explosives, the use of toluene would likely be a restriction of the industrial development of polyHb-SOD-CAT-CA. So, selecting other extraction reagents as alternatives to toluene is necessary to promote the industrialization of polyHb-SOD-CAT-CA. Aims: The objective of this study is to investigate the application of several organic solvents extraction during polyHb-SOC-CAT-CA preparation process, which include n-haxane and diethyl ether, and also to compare with the existing toluene. Methods: After extraction with different extractants, the effects of studied organic extractant on the stability of hemoglobin and enzymes include SOD, CAT and CA through monitoring the property indexes include Hb concentration, MetHb content, oxygen affinity of Hb, enzymes activities and so on. Results: The P50 and Hill coefficient of n-hexane group were higher than that in diethyl ether group and toluene group. The MetHb contents, Hb recoveries and enzymes recoveries of n-hexane group and toluene group were much better than that in diethyl ether group. The SOD activity recovery rate in n-hexane experimental group was slightly lower than that in toluene group. However, the CAT and CA recovery rate of n-hexane group was higher than that in toluene group. Conclusion: The results of this study suggested that the effects of n-hexane on the properties stability and productivity of polyHb-SOD-CAT-CA were nearly similar with that of toluene, indicating potential reliability and feasibility of n-hexane in the future research and development of polyHb- SOD-CAT-CA.
Detail
Panax Notoginseng Saponins Alleviate LPS-induced Fibrosis of HK-2 Cells by Inhibiting the Activation of NLRP3 Inflammasome and Pyroptosis
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-04-17 , DOI: 10.2174/1389201024666230417084507
Background: Renal fibrosis is related to impaired kidney function and can eventually lead to end-stage renal disease, for which no effective treatment is available. Panax notoginseng saponins (PNS), as a commonly used traditional Chinese medicine, is considered a possible alternative for the treatment of fibrosis Objective: The purpose of the present study was to investigate the effects and possible mechanisms of PNS on renal fibrosis. Methods: HK-2 cells were used to induce renal fibrosis cell model by lipopolysaccharide (LPS), and the cytotoxicity of PNS on HK-2 cells was investigated. Cell damage, pyroptosis, and fibrosis were analyzed to investigate the effects of PNS on LPS-induced HK-2 cells. NLRP3 agonist Nigericin was used further to explore the inhibitory effect of PNS on LPS-induced pyroptosis so as to clarify the possible mechanism of PNS on renal fibrosis. Results: PNS had no cytotoxicity on HK-2 cells, and could reduce the apoptosis and the release of lactate dehydrogenase (LDH) and inflammatory cytokines of LPS-induced HK-2 cells, showing an alleviating effect on cell damage. PNS also reduced the expression of pyroptosis proteins NLRP3, IL-1β, IL-18, and Caspase-1, as well as fibrosis proteins α-SMA, collagen Ⅰ and p-Smad3/Smad3, which showed an inhibitory effect on LPS-induced pyroptosis and fibrosis. In addition, LPS-induced cell damage, pyroptosis, and fibrosis were aggravated after Nigericin treatment, while PNS alleviated the aggravation caused by Nigericin. Conclusion: PNS inhibits pyroptosis by inhibiting the activation of NLRP3 inflammasome in LPS-induced HK-2 cells, which ultimately alleviates renal fibrosis and plays a good role in the treatment of kidney diseases.
Detail
Cannabis Sativa in Phytotherapy: Reappraisal of Therapeutic Potential and Regulatory Aspects
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-05-09 , DOI: 10.2174/1389201024666230508142114
: Cannabis sativa is widely used as a folk medicine in many parts of the globe and has been reported to be a treasure trove of phytoconstituents, including cannabinoids, terpenoids, and flavonoids. Accumulating evidence from various pre-clinical and clinical studies revealed the therapeutic potential of these constituents in various pathological conditions, including chronic pain, inflammation, neurological disorders, and cancer. However, the psychoactive effect and addiction potential associated with cannabis use limited its clinical application. In the past two decades, extensive research on cannabis has led to a resurgence of interest in the clinical application of its constituents, particularly cannabinoids. This review summarizes the therapeutic effect and molecular mechanism of various phytoconstituents of cannabis. Furthermore, recently developed nanoformulations of cannabis constituents have also been reviewed. Since cannabis is often associated with illicit use, regulatory aspects are of vital importance and this review therefore also documented the regulatory aspects of cannabis use along with clinical data and commercial products of cannabis.
Detail
Promising Repurposed Antiviral Molecules to Combat SARS-CoV-2: A Review
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-04-18 , DOI: 10.2174/1389201024666230302113110
COVID-19, an extremely transmissible and pathogenic viral disease, triggered a global pandemic that claimed lives worldwide. To date, there is no clear and fully effective treatment for COVID-19 disease. Nevertheless, the urgency to discover treatments that can turn the tide has led to the development of a variety of preclinical drugs that are potential candidates for probative results. Although most of these supplementary drugs are constantly being tested in clinical trials against COVID-19, recognized organizations have aimed to outline the prospects in which their use could be considered. A narrative assessment of current articles on COVID-19 disease and its therapeutic regulation was performed. This review outlines the use of various potential treatments against SARS-CoV-2, categorized as fusion inhibitors, protease inhibitors, and RNA-dependent RNA polymerase inhibitors, which include antiviral drugs such as Umifenovir, Baricitinib, Camostatmesylate, Nafamostatmesylate, Kaletra, Paxlovide, Darunavir, Atazanavir, Remdesivir, Molnupiravir, Favipiravir, and Ribavirin. To understand the virology of SARS-CoV-2, potential therapeutic approaches for the treatment of COVID-19 disease, synthetic methods of potent drug candidates, and their mechanisms of action have been addressed in this review. It intends to help readers approach the accessible statistics on the helpful treatment strategies for COVID-19 disease and to serve as a valuable resource for future research in this area.
Detail
Effects of Antimicrobial photosensitizers of Photodynamic Therapy (PDT) to Treat Periodontitis
Irish Journal of Agricultural and Food Research ( IF 1.125 ) Pub Date: 2023-07-21 , DOI: 10.2174/1389201024666230720104516
: Along with antimicrobial photosensitizers or antimicrobial photodynamic therapy (aPDT), Photodynamic therapy (PDT) is a therapeutic approach in which lasers and different photosensitizers (PSs) are used to eradicate periodontopathic bacteria in aggressive and chronic periodontitis. Periodontitis is a localized infectious disease caused by periodontopathic bacteria and can destroy bones and tissues surrounding and supporting the teeth. The aPDT system has been shown by in vitro studies to have high bactericidal efficacy. It was demonstrated that aPDT has low local toxicity, can speed up dental therapy, and is cost-effective. Several photosensitizers (PSs) are available for each type of light source which did not induce any damage to the patient and are safe. In recent years, significant advances have been made in aPDT as a non-invasive treatment method, especially in treating infections and cancers. Besides, aPDT can be perfectly combined with other treatments. Hence, this survey focused on the effectiveness and mechanism of aPDT of periodontitis by using lasers and the most frequently used antimicrobial PSs such as methylene blue (MB), toluidine blue ortho (TBO), indocyanine green (ICG), Malachite green (MG) (Triarylmethanes), Erythrosine Dyes (ERY) (Xanthenes dyes), Rose bengal (RB) (Xanthenes dyes), Eosin-Y (Xanthenes dyes), Radachlorin group and Curcumin. The aPDT with these PSs can reduce pathogenic bacterial loads in periodontitis. Therefore, it is clear that there is a bright future for using aPDT to fight microorganisms causing periodontitis.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
农林科学4区 AGRICULTURE, MULTIDISCIPLINARY 农业综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.00 23 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://www.editorialmanager.com/ijafr/default.aspx